molecular formula C21H31NO4S B5347051 N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide

N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide

Cat. No.: B5347051
M. Wt: 393.5 g/mol
InChI Key: JHBNOAODTQRPER-UHFFFAOYSA-N
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Description

N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide is a complex organic compound characterized by the presence of an adamantane group, a propyl chain, and a benzenesulfonamide moiety with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane group is functionalized with a propyl chain through a Friedel-Crafts alkylation reaction.

    Introduction of the Benzenesulfonamide Moiety: The functionalized adamantane derivative is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are commonly used.

Major Products

    Oxidation: Formation of 2,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide involves its interaction with specific molecular targets. The adamantane group provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The sulfonamide moiety can interact with active sites, potentially inhibiting enzyme activity or modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantan-1-yl-propyl)-4-methoxynaphthalene-1-sulfonamide
  • N-(1-Adamantan-1-yl-propyl)-4-(1-piperidinylsulfonyl)benzamide
  • N-(1-Adamantan-1-yl-propyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the adamantane group with the sulfonamide moiety also provides distinct structural and functional properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4S/c1-4-20(21-11-14-7-15(12-21)9-16(8-14)13-21)22-27(23,24)19-10-17(25-2)5-6-18(19)26-3/h5-6,10,14-16,20,22H,4,7-9,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBNOAODTQRPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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